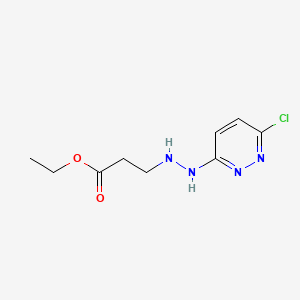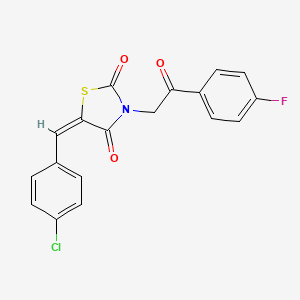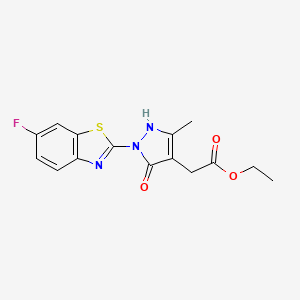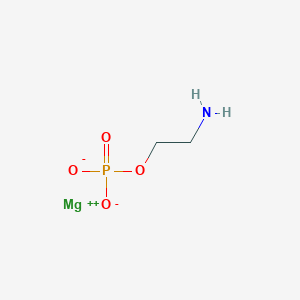![molecular formula C18H17ClFN3O3 B12769312 3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol CAS No. 1221965-74-7](/img/structure/B12769312.png)
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3-chloro-4-fluoroanilino group and a methoxy group, linked to a propanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the 3-chloro-4-fluoroanilino Group: This step involves the nucleophilic aromatic substitution of the quinazoline core with 3-chloro-4-fluoroaniline under basic conditions.
Attachment of the Propanol Chain: The final step involves the reaction of the intermediate with 3-chloropropanol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline: Similar structure but lacks the propanol chain.
3-chloro-4-fluoroaniline: A simpler compound used as a building block in the synthesis of more complex molecules.
7-methoxyquinazoline: The core structure without the anilino and propanol substituents.
Uniqueness
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1221965-74-7 |
|---|---|
Molekularformel |
C18H17ClFN3O3 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol |
InChI |
InChI=1S/C18H17ClFN3O3/c1-25-16-9-15-12(8-17(16)26-6-2-5-24)18(22-10-21-15)23-11-3-4-14(20)13(19)7-11/h3-4,7-10,24H,2,5-6H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
AMLVQRCDTNBYLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















